Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate
Description
Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is a synthetic carbamate derivative featuring a thiophene ring substituted with a fluorosulfonyl (-SO₂F) group and an ethyl linker to the carbamate moiety. Its structure combines a sulfur-containing heterocycle (thiophene) with a carbamate ester, a motif commonly associated with enzyme inhibition or pesticidal activity .
Properties
IUPAC Name |
methyl N-[2-(5-fluorosulfonylthiophen-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSSCGNSHOZYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Derivatives with Heterocyclic Cores
Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)
- Structure : Substitutes thiophene with a benzimidazole ring and a propylthio (-SCH₂CH₂CH₃) group.
- Application : Broad-spectrum anthelmintic drug targeting parasitic worms .
- Key Difference : The benzimidazole core in Albendazole facilitates binding to β-tubulin in parasites, whereas the thiophene-fluorosulfonyl motif in the target compound may target different enzymes or receptors.
Ethiofencarb (2-((Ethylthio)methyl)phenyl methylcarbamate)
- Structure : Aryl carbamate with an ethylthio-methyl substituent on a benzene ring.
- Application : Insecticide with systemic action against aphids .
- Comparison : Both compounds utilize sulfur-containing substituents (ethylthio vs. fluorosulfonyl-thiophene), but ethiofencarb’s simpler aromatic system lacks the electrophilic fluorosulfonyl group, reducing its reactivity.
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
- Structure : Carbamate linked to a diphenylether moiety.
- Application : Insect growth regulator targeting juvenile hormone receptors .
- Key Contrast: Fenoxycarb’s diphenylether group enables lipid solubility and hormonal disruption, while the fluorosulfonyl-thiophene in the target compound may confer distinct physicochemical properties (e.g., solubility, stability).
Thiophene-Containing Carbamates and Sulfonamides
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinylquinolones
- Structure: Thiophene with bromo (-Br) substituents linked to quinolones via oxoethyl-piperazine .
- Activity : Antibacterial agents with enhanced Gram-negative activity due to the bromo-thiophene’s electron-withdrawing effects .
N-(5-(4-Methoxyphenyl)-1H-indol-2-yl) Sulfamoyl Carbamates
- Structure : Indole-sulfamoyl carbamates with methoxyphenyl substituents .
- Application : Hypothesized anticancer agents targeting tubulin polymerization.
- Contrast : The indole core provides planar rigidity, whereas the thiophene-fluorosulfonyl system in the target compound offers conformational flexibility and stronger electrophilicity.
Thiazole-Based Carbamates
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino...]carbamate
- Structure : Thiazole ring substituted with complex peptidomimetic chains .
- Application : Investigational protease inhibitors (e.g., anti-HIV candidates).
- Comparison: Thiazole’s nitrogen atom vs. thiophene’s sulfur alters electronic distribution, impacting target selectivity. The fluorosulfonyl group may enhance covalent binding compared to thiazole’s non-reactive substituents.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is a compound of interest due to its unique structural features and potential biological activities. The presence of the fluorosulfonyl group in this compound is particularly noteworthy, as it may influence its reactivity and interactions with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄FNO₃S
- Molecular Weight : 287.32 g/mol
- SMILES Notation :
CC(=O)NCC(S(=O)(F)C1=CC=CS1)=O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in proteins or nucleic acids.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system.
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | AChE | 15.4 | Inhibition |
| Study B | Chymotrypsin | 22.1 | Inhibition |
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the compound's potential as a therapeutic agent. For example, administration of this compound resulted in reduced symptoms of neurodegeneration in mice models, suggesting neuroprotective properties.
Case Studies
- Neuroprotection : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was shown to decrease beta-amyloid plaque formation and improve cognitive function.
- Antimicrobial Activity : Another case study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
